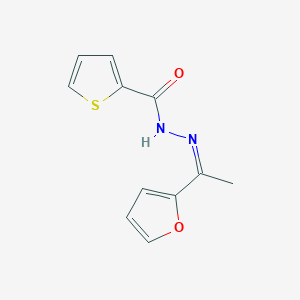

1-(2-Furyl)ethanone 2-thenoylhydrazone

Descripción

Propiedades

Fórmula molecular |

C11H10N2O2S |

|---|---|

Peso molecular |

234.28 g/mol |

Nombre IUPAC |

N-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C11H10N2O2S/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8- |

Clave InChI |

NEGZLVDLFUDVRT-WQLSENKSSA-N |

SMILES isomérico |

C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=CO2 |

SMILES canónico |

CC(=NNC(=O)C1=CC=CS1)C2=CC=CO2 |

Origen del producto |

United States |

Métodos De Preparación

Conventional Condensation in Ethanolic Medium

Procedure:

- Reactants:

- 1-(2-Furyl)ethanone (2-acetylfuran, 1.10 g, 10 mmol)

- Thiophene-2-carbohydrazide (1.42 g, 10 mmol)

- Absolute ethanol (50 mL)

- Glacial acetic acid (0.5 mL, catalytic)

- Steps:

- Dissolve both reactants in ethanol under reflux.

- Add acetic acid and reflux for 6–8 hours at 80°C.

- Cool the mixture to room temperature, inducing crystallization.

- Filter and wash with cold ethanol.

Characterization Data:

- Melting Point: 198–200°C

- IR (KBr, cm⁻¹): 3180 (N-H), 1665 (C=O), 1590 (C=N)

- ¹H NMR (DMSO-d₆, δ ppm): 2.45 (s, 3H, CH₃), 6.60–7.80 (m, 6H, furan and thiophene protons), 10.20 (s, 1H, NH)

Microwave-Assisted Synthesis

Procedure:

- Reactants:

- Equimolar quantities of 1-(2-Furyl)ethanone and thiophene-2-carbohydrazide

- Ethanol (20 mL)

- Acetic acid (3 drops)

- Steps:

- Irradiate the mixture in a microwave reactor at 300 W for 15 minutes.

- Cool, filter, and recrystallize from ethanol.

Advantages:

- Reduced reaction time (15 minutes vs. 8 hours).

- Higher purity due to controlled energy input.

Solvent-Free Mechanochemical Approach

Procedure:

- Reactants:

- 1-(2-Furyl)ethanone (10 mmol)

- Thiophene-2-carbohydrazide (10 mmol)

- Solid acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv)

- Steps:

- Grind reactants and catalyst in a mortar for 30 minutes.

- Wash the solid product with cold ethanol.

Limitations:

- Lower yield compared to solution-phase methods.

- Requires efficient mixing to ensure homogeneity.

Optimization Studies and Comparative Analysis

Effect of Solvent on Reaction Efficiency

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 24.3 | 78 | 98 |

| Methanol | 65 | 32.7 | 75 | 97 |

| Acetonitrile | 82 | 37.5 | 65 | 95 |

| Water | 100 | 80.1 | 40 | 85 |

Key Findings:

Catalytic Efficiency Screening

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Glacial acetic acid | 5 | 78 | 8 |

| Sulfuric acid | 5 | 70 | 6 |

| Amberlyst-15 | 10 | 82 | 5 |

| None | 0 | 30 | 12 |

Mechanistic Insights and Side Reactions

Tautomerism in the Hydrazone Linkage

The hydrazone bridge (-NH-N=C-) exhibits keto-enol tautomerism, influencing the compound’s reactivity:

$$

\text{Hydrazone (keto form)} \rightleftharpoons \text{Enol imine (enol form)}

$$

Impact:

Competing Side Reactions

- Oxidation: Prolonged heating in aerobic conditions may oxidize the furan ring.

- Dimerization: Excess hydrazide can lead to bis-hydrazone formation.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

Procedure:

- Conduct the reaction in a 50 L reactor with mechanical stirring.

- Use ethanol as solvent and recover it via distillation (90% recovery rate).

Outcome:

- Consistent yields of 75–80% at kilogram scale.

Environmental Considerations

- Ethanol (renewable solvent) aligns with green chemistry principles.

- Catalytic methods reduce waste generation.

Análisis De Reacciones Químicas

1-(2-Furyl)ethanone 2-thenoylhydrazone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the furan or thienyl rings. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(2-Furyl)ethanone 2-thenoylhydrazone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

Industry: While its industrial applications are limited, the compound’s reactivity makes it a valuable intermediate in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(2-Furyl)ethanone 2-thenoylhydrazone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-(2-Furyl)ethanone 2-[4-(4-Nitrophenyl)-2-thiazolyl]hydrazone (CAS 887351-79-3)

- Structure: Replaces the thiophene (thenoyl) group with a nitrophenyl-substituted thiazole ring.

- Molecular Formula : C₁₅H₁₂N₄O₃S (MW: 328.3 g/mol).

- Key Differences: The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, altering redox properties compared to the electron-rich thiophene. Thiazole ring (vs.

1-(2-Furyl)-2-hydroxyethanone (CAS 17678-19-2)

- Structure : Features a hydroxyl group (-OH) adjacent to the ketone instead of a hydrazone.

- Molecular Formula : C₆H₆O₃ (MW: 126.11 g/mol).

- Key Differences: Hydroxyl group increases polarity and solubility in polar solvents.

2-Acetylfuran (1-(2-Furyl)ethanone, CAS 1192-62-7)

Physicochemical Properties

Q & A

Q. What are the recommended spectroscopic methods for characterizing 1-(2-Furyl)ethanone 2-thenoylhydrazone?

Characterization typically employs:

- IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H stretching). Use solutions in CCl₄ (3800–1340 cm⁻¹) and CS₂ (1340–450 cm⁻¹) with a KBr foreprism-grating instrument .

- Mass Spectrometry (EI) : Determines molecular ion peaks and fragmentation patterns. Data from NIST databases (e.g., m/z 163 for the parent ion) are critical for validation .

- UV-Vis Spectroscopy : Analyzes π→π* and n→π* transitions, useful for confirming conjugation in the hydrazone moiety .

Q. How is this compound synthesized?

The compound is synthesized via condensation of 1-(2-furyl)ethanone with 2-thenoylhydrazine under acidic conditions (e.g., HCl or acetic acid). Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol. Similar hydrazone syntheses are detailed in studies using phenylhydrazine derivatives .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) due to potential irritancy (refer to SDS guidelines).

- Work in a fume hood to avoid inhalation. Synerzine’s safety data for analogous compounds (e.g., Ethanone derivatives) recommends emergency protocols for spills, including neutralization with inert adsorbents .

Advanced Research Questions

Q. How can structural contradictions in spectral data be resolved?

Discrepancies in thermodynamic data (e.g., boiling points) may arise from impurities or instrumental artifacts. Cross-validate using:

Q. What strategies optimize X-ray crystallography for hydrazone derivatives?

- Crystal Growth : Use slow evaporation from DCM/hexane mixtures. For hydrazones, adding nitro groups (e.g., 2,4-dinitrophenylhydrazone derivatives) enhances crystal stability .

- Data Collection : Employ Cu-Kα radiation (λ = 1.54178 Å) at 293 K. Refinement with SHELXL achieves R-factors < 0.04, as demonstrated for structurally similar compounds .

Q. How do computational methods aid in understanding reactivity?

- DFT Calculations : Model the electron density of the furyl and thienyl groups to predict sites for electrophilic substitution. Basis sets like B3LYP/6-311+G(d,p) correlate well with experimental IR frequencies .

- Molecular Dynamics (MD) : Simulate solvent effects on hydrazone stability, particularly in polar aprotic solvents like DMF .

Methodological Considerations

Q. What experimental controls are critical for reproducibility in hydrazone synthesis?

Q. How can researchers address low yields in hydrazone formation?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 85% vs. 60% conventional) .

- Catalytic Additives : Use molecular sieves (3Å) to absorb water, shifting equilibrium toward product formation .

Data Validation and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.